molecular formula C9H13F3N2O2 B5034147 1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Numéro de catalogue: B5034147
Poids moléculaire: 238.21 g/mol
Clé InChI: OAYOZAPGZYQDSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as CPTP, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases.

Mécanisme D'action

1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its pharmacological effects by inhibiting the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis. This compound specifically targets the PTP1B isoform, which is overexpressed in several diseases, including diabetes, obesity, and cancer. By inhibiting PTP1B activity, this compound can modulate various signaling pathways, including insulin signaling, JAK-STAT signaling, and MAPK signaling, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in vitro and in vivo. In cancer cells, this compound can induce cell cycle arrest at the G2/M phase and apoptosis by activating the caspase cascade. Moreover, this compound can inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. Inflammation is a hallmark of several diseases, including diabetes, obesity, and cancer. This compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. Additionally, this compound has been reported to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

Avantages Et Limitations Des Expériences En Laboratoire

1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments, including its small molecular weight, high solubility in aqueous solutions, and low toxicity. Moreover, this compound has been shown to be stable under various conditions, including pH and temperature. However, this compound has some limitations, including its relatively low potency compared to other PTP inhibitors and its lack of selectivity for PTP1B isoform.

Orientations Futures

Several future directions can be explored to further understand the potential therapeutic applications of 1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. Firstly, the development of more potent and selective PTP1B inhibitors can be pursued to improve the therapeutic efficacy of this compound. Secondly, the investigation of the pharmacokinetics and pharmacodynamics of this compound can provide insights into its bioavailability and efficacy in vivo. Thirdly, the exploration of the synergistic effects of this compound with other drugs can provide new therapeutic strategies for various diseases. Finally, the investigation of the role of this compound in other cellular processes, including autophagy and apoptosis, can provide new insights into its mechanism of action.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is required to fully understand the potential therapeutic applications of this compound in various diseases.

Méthodes De Synthèse

The synthesis of 1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves a multi-step process that includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with trifluoroacetic anhydride and isobutyryl chloride, followed by a cyclization reaction with hydroxylamine hydrochloride. The final product is obtained after purification through column chromatography.

Applications De Recherche Scientifique

1-isobutyryl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Several studies have reported that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, this compound has been reported to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

Propriétés

IUPAC Name

1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O2/c1-5(2)7(15)14-8(16,9(10,11)12)4-6(3)13-14/h5,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYOZAPGZYQDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.